1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C12H8ClF3N2O This compound is known for its unique structural features, which include a trifluoroethanol group and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of this compound is tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in the biosynthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes .
Mode of Action
The compound acts as an inhibitor of tryptophan hydroxylase . By inhibiting TPH, it reduces the production of serotonin, thereby modulating the physiological processes influenced by this neurotransmitter .
Biochemical Pathways
The inhibition of TPH by this compound affects the serotonin biosynthesis pathway . This pathway is responsible for the production of serotonin from the amino acid tryptophan. By inhibiting TPH, the compound reduces the production of serotonin, which can lead to a decrease in the symptoms associated with conditions such as carcinoid syndrome, which is characterized by an overproduction of serotonin .
Pharmacokinetics
It is known that the compound is a prodrug of telotristat, which has a higher in vitro inhibitory potency towards tph than the parent compound . The recommended dosage in adults is 250 mg three times daily, taken with food .
Result of Action
The inhibition of serotonin production by this compound can lead to a decrease in the frequency of symptoms associated with conditions like carcinoid syndrome, which are caused by an overproduction of serotonin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of the compound, as it is recommended to be taken with food . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chloro-2-nitrophenol with 3-methyl-1H-pyrazole in the presence of a base, followed by reduction and subsequent trifluoroethylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetophenone derivatives, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Telotristat Ethyl: A tryptophan hydroxylase inhibitor used in the treatment of carcinoid syndrome diarrhea.
Oxyphenylalanine Derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
Uniqueness
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is unique due to its combination of a trifluoroethanol group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6,11,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVIGVXVXAKDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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